![molecular formula C17H9ClF3NOS2 B11692766 (5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)

(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

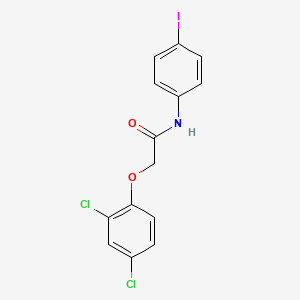

(5Z)-3-(3-Chlorphenyl)-2-thioxo-5-[4-(Trifluormethyl)benzyliden]-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung weist einen Thiazolidinon-Kern auf, einen fünfgliedrigen Ring, der sowohl Schwefel- als auch Stickstoffatome enthält. Das Vorhandensein von Chlorphenyl- und Trifluormethylbenzyliden-Gruppen verstärkt ihre chemischen Eigenschaften weiter und macht sie zu einem interessanten Forschungsobjekt und für industrielle Anwendungen.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von (5Z)-3-(3-Chlorphenyl)-2-thioxo-5-[4-(Trifluormethyl)benzyliden]-1,3-thiazolidin-4-on beinhaltet typischerweise die Kondensation von 3-Chlorbenzaldehyd mit 4-(Trifluormethyl)benzyliden-Thiosemicarbazid unter sauren oder basischen Bedingungen. Die Reaktion wird häufig in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Produkt wird durch Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten, jedoch im größeren Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungsverfahren wie Hochleistungsflüssigkeitschromatographie (HPLC) integrieren, um die Reinheit des Endprodukts sicherzustellen.

Analyse Chemischer Reaktionen

Reaktionstypen

(5Z)-3-(3-Chlorphenyl)-2-thioxo-5-[4-(Trifluormethyl)benzyliden]-1,3-thiazolidin-4-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Thiazolidin-Derivaten führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Chlorphenylgruppe durch andere Nucleophile wie Amine oder Thiole ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; saure oder neutrale Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; typischerweise in wasserfreien Lösungsmitteln.

Substitution: Amine, Thiole; häufig in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone.

Reduktion: Thiazolidin-Derivate.

Substitution: Verschiedene substituierte Thiazolidinone.

Wissenschaftliche Forschungsanwendungen

(5Z)-3-(3-Chlorphenyl)-2-thioxo-5-[4-(Trifluormethyl)benzyliden]-1,3-thiazolidin-4-on hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, antifungizider und krebshemmender Eigenschaften.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Krankheiten abzielen.

Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (5Z)-3-(3-Chlorphenyl)-2-thioxo-5-[4-(Trifluormethyl)benzyliden]-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zur Störung von Zellprozessen führt. So könnte seine antimikrobielle Aktivität auf die Hemmung der bakteriellen Zellwandsynthese oder die Störung der mikrobiellen DNA-Replikation zurückzuführen sein. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, sind Gegenstand laufender Forschung.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (5Z)-3-(3-CHLOROPHENYL)-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(5Z)-3-(3-Chlorphenyl)-2-thioxo-5-[4-(Trifluormethyl)benzyliden]-1,3-thiazolidin-4-on: weist Ähnlichkeiten mit anderen Thiazolidinon-Derivaten auf, wie zum Beispiel:

Einzigartigkeit

Die Einzigartigkeit von (5Z)-3-(3-Chlorphenyl)-2-thioxo-5-[4-(Trifluormethyl)benzyliden]-1,3-thiazolidin-4-on liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C17H9ClF3NOS2 |

|---|---|

Molekulargewicht |

399.8 g/mol |

IUPAC-Name |

(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H9ClF3NOS2/c18-12-2-1-3-13(9-12)22-15(23)14(25-16(22)24)8-10-4-6-11(7-5-10)17(19,20)21/h1-9H/b14-8- |

InChI-Schlüssel |

YSZMKZDLMQKTRH-ZSOIEALJSA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=C(C=C3)C(F)(F)F)/SC2=S |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)SC2=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692688.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692700.png)

![2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)

![2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)

![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)

![Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11692767.png)

![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)

![5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11692779.png)